molecular formula C6H3Br2N3 B1430806 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1310680-10-4

6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1430806
CAS No.: 1310680-10-4
M. Wt: 276.92 g/mol
InChI Key: RLAPLZDVPSZKJX-UHFFFAOYSA-N
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Description

6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is an organic compound with the molecular formula C6H3Br2N3. It is a solid compound with a pale yellow to yellow crystalline appearance. This compound is primarily used in organic synthesis, particularly in the preparation of other organic compounds.

Mechanism of Action

Pharmacokinetics

Based on its physicochemical properties , it is predicted to have high GI absorption and BBB permeability, making it potentially bioavailable.

Result of Action

Some studies suggest that it may have antiproliferative activities against certain cancer cells , but more research is needed to confirm these findings and to explore other potential effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine. For instance, the compound is stored in a dry environment at 2-8°C to maintain its stability Other factors, such as pH, presence of other compounds, and cellular environment, may also affect its action and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure high purity and yield. The compound is then purified and crystallized for use in various applications.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including inhibitors of enzymes and receptors.

    Material Science: The compound is utilized in the development of light-emitting materials for organic light-emitting diodes (OLEDs).

    Biological Studies: It serves as a probe in biological studies to investigate enzyme mechanisms and interactions.

    Industrial Applications: The compound is used as an intermediate in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • 6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine
  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of two bromine atoms, which enhance its reactivity and allow for a wide range of chemical modifications. This makes it a versatile building block in organic synthesis and a valuable compound in medicinal chemistry and material science .

Properties

IUPAC Name

6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAPLZDVPSZKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855667
Record name 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310680-10-4
Record name 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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